![molecular formula C17H18N2O3S B2840938 (4-(Furan-2-carbonyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone CAS No. 1210435-85-0](/img/structure/B2840938.png)
(4-(Furan-2-carbonyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone
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Description
Molecular Structure Analysis
The molecular structure of this compound is complex. The compound has a furan-2-carbonyl group attached to a piperazine ring, which is further attached to a cyclopropyl group with a thiophen-2-yl substituent . The molecular formula is C14H14N2O4•HCl, and the molecular weight is 310.73 .Scientific Research Applications
Catalysis and Synthesis
The compound has been utilized in catalyzed tandem reactions, such as the aza-Piancatelli rearrangement, to efficiently synthesize complex heterocyclic structures. For instance, furan-2-yl(phenyl)methanol derivatives undergo smooth aza-Piancatelli rearrangement with 2-aminothiophenol and 2-aminophenol in the presence of catalysts like In(OTf)3, leading to the formation of 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives in good yields, showcasing high selectivity and rapid reaction times (B. Reddy et al., 2012).
Corrosion Inhibition
A significant application of this compound is in the field of corrosion inhibition, particularly for mild steel in acidic mediums. Studies have demonstrated its effectiveness as an organic inhibitor, significantly increasing the corrosion resistance of mild steel in environments such as 1N HCl. The effectiveness of these compounds as corrosion inhibitors suggests a protective mechanism through the adsorption and formation of a protective film on the metal surface (P. Singaravelu et al., 2022).
Pharmacological Research
Although specific applications in pharmacological research for this exact compound were not highlighted, related structures have shown promise in various pharmacological studies, including the development of novel fungicides, herbicides, and potential antipsychotic drugs. Such research indicates the broader chemical class's potential in contributing to new therapeutic agents with varied biological activities (Baolei Wang et al., 2015).
properties
IUPAC Name |
[4-(furan-2-carbonyl)piperazin-1-yl]-(2-thiophen-2-ylcyclopropyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c20-16(13-11-12(13)15-4-2-10-23-15)18-5-7-19(8-6-18)17(21)14-3-1-9-22-14/h1-4,9-10,12-13H,5-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQVRFYIVWFJSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC2C3=CC=CS3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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